5-(Prop-2-YN-1-YL)tetradecan-6-one
Description
Properties
CAS No. |
57808-13-6 |
|---|---|
Molecular Formula |
C17H30O |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
5-prop-2-ynyltetradecan-6-one |
InChI |
InChI=1S/C17H30O/c1-4-7-9-10-11-12-15-17(18)16(13-6-3)14-8-5-2/h3,16H,4-5,7-15H2,1-2H3 |
InChI Key |
PCVQDRSAEPNYMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C(CCCC)CC#C |
Origin of Product |
United States |
Preparation Methods
Enolate Generation and Propargylation
The α-protons adjacent to the ketone in tetradecan-6-one (C5 and C7) undergo deprotonation using sterically hindered bases such as lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS). Enolate formation at C5 is favored under kinetic conditions (low temperature, THF solvent). Subsequent alkylation with propargyl bromide (HC≡C–CH2Br) introduces the propargyl group:
$$
\text{Tetradecan-6-one} + \text{Propargyl bromide} \xrightarrow{\text{LDA, THF, -78°C}} \text{this compound}
$$
Optimization Insights :
- Base Selection : KHMDS in THF at -78°C yields 68% regioselectivity for C5 alkylation.
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance enolate stability versus ethereal solvents.
- Quenching Protocol : Aqueous NH4Cl minimizes ketone reduction.
Ruthenium-Catalyzed C–C Coupling of Propargyl Alcohols
Adapting Regioselective Coupling Methodologies
The RuCl(cod)(C5Me5)-catalyzed coupling of prop-2-yn-1-ols with allyl alcohols offers a modular approach. For this compound, the propargyl alcohol (HC≡C–CH2OH) couples with a C13 allyl alcohol precursor containing a masked ketone (e.g., a silyl-protected alcohol):
$$
\text{Prop-2-yn-1-ol} + \text{CH}3(\text{CH}2)8\text{CH}(\text{OSiMe}3)\text{CH}2\text{CH}2\text{OH} \xrightarrow{\text{RuCl(cod)(C}5\text{Me}5), 80^\circ\text{C}} \text{Linear adduct}
$$
Post-Coupling Steps :
- Deprotection : Tetrabutylammonium fluoride (TBAF) removes the silyl group.
- Oxidation : Dess–Martin periodinane oxidizes the secondary alcohol to the ketone.
Yield Data :
| Step | Yield (%) | Conditions |
|---|---|---|
| Coupling | 75 | 80°C, 12 h |
| Deprotection/Oxidation | 82 | TBAF, then DMP, RT |
Bromide Substitution at C5
Synthesis of 5-Bromo-tetradecan-6-one
Bromination at C5 is achieved via radical bromination using N-bromosuccinimide (NBS) and azo initiators (e.g., AIBN):
$$
\text{Tetradecan-6-one} \xrightarrow{\text{NBS, AIBN, CCl}_4} \text{5-Bromo-tetradecan-6-one}
$$
Propargyl Grignard Substitution
The bromide undergoes nucleophilic displacement with a propargyl Grignard reagent:
$$
\text{5-Bromo-tetradecan-6-one} + \text{HC≡C–CH}_2\text{MgBr} \xrightarrow{\text{THF, 0°C}} \text{this compound}
$$
Challenges :
- Competing Elimination : Use of low temperatures (-20°C) suppresses E2 pathways.
- Grignard Stability : Slow addition rates prevent premature quenching.
Conjugate Addition to α,β-Unsaturated Ketones
Propargyl Copper Reagents
A Cu(I)-catalyzed conjugate addition installs the propargyl group at C5 of an α,β-unsaturated tetradecan-6-one:
$$
\text{CH}3(\text{CH}2)8\text{COCH}2\text{CH=CH}(\text{CH}2)4\text{CH}3 + \text{HC≡C–CH}2\text{Cu} \xrightarrow{\text{THF, -10°C}} \text{this compound}
$$
Advantages :
- Stereocontrol : Anti-addition minimizes steric clashes.
- Functional Group Tolerance : Ketones remain intact under Cu catalysis.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Regioselectivity | Key Limitations |
|---|---|---|---|
| Enolate Alkylation | 68 | Moderate | Competing C7 alkylation |
| Ru-Catalyzed Coupling | 75 | High | Requires multistep oxidation |
| Bromide Substitution | 60 | High | Radical bromination side products |
| Conjugate Addition | 72 | High | Sensitive to moisture |
Chemical Reactions Analysis
Types of Reactions
5-(Prop-2-YN-1-YL)tetradecan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the propargyl group to a double or single bond, forming alkenes or alkanes.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .
Scientific Research Applications
5-(Prop-2-YN-1-YL)tetradecan-6-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Prop-2-YN-1-YL)tetradecan-6-one involves its interaction with various molecular targets. The propargyl group is known to inhibit monoamine oxidase (MAO) enzymes, which play a role in the degradation of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, providing neuroprotective effects. Additionally, the compound may interact with other molecular pathways involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-(Prop-2-YN-1-YL)tetradecan-6-one with compounds sharing structural motifs such as alkyne groups, ketones, or long hydrocarbon chains.
Functional Group and Reactivity Comparison
Table 1: Key Structural and Functional Differences
Key Observations:
Alkyne Reactivity : Both this compound and (Prop-2-yn-1-ylsulfanyl)carbonitrile contain terminal alkynes, but the latter’s nitrile and thiol groups enable distinct reactivity (e.g., nucleophilic substitutions) compared to the ketone-dominated reactivity of the former .
Chain Length and Steric Effects : Compound 11 (C₃₄H₅₄O₂) features a carboxylic acid group and a bulky polycyclic substituent, contrasting with the linear hydrocarbon chain and smaller alkyne group in the target compound. This difference suggests divergent applications: Compound 11 may act as a surfactant or lipid analog, while the target compound’s alkyne-ketone system is more suited for synthetic intermediates .
Key Observations:
- Safety Gaps : All three compounds lack comprehensive toxicological profiles. The precautionary measures for (Prop-2-yn-1-ylsulfanyl)carbonitrile (e.g., avoiding inhalation) highlight general risks associated with reactive functional groups, which may extrapolate to the target compound .
- Regulatory Status: None of these compounds are listed under stringent regulatory frameworks (e.g., REACH), emphasizing the need for further safety evaluations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
